molecular formula C32H40N2O11 B607516 Fmoc-PEG5-NHS ester CAS No. 1402080-11-8

Fmoc-PEG5-NHS ester

Cat. No.: B607516
CAS No.: 1402080-11-8
M. Wt: 628.68
InChI Key: YYYFZVKBZSMQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-PEG5-NHS ester: is a polyethylene glycol derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

Fmoc-PEG5-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The action of this compound is influenced by the intracellular environment . The ubiquitin-proteasome system, which is leveraged for the degradation of target proteins, operates within the cell . Additionally, the hydrophilic PEG spacer in the compound helps increase its solubility in aqueous media, which is a key factor in its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG5-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-PEG5-NHS ester is widely used as a linker in the synthesis of peptide nucleic acids and other bioconjugates. It facilitates the attachment of various functional groups to polyethylene glycol chains, enhancing solubility and stability .

Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and cellular processes. It is also employed in the development of biosensors and diagnostic assays .

Medicine: this compound is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the synthesis of antibody-drug conjugates for targeted cancer therapy .

Industry: In the industrial sector, this compound is used in the production of functionalized polymers and materials for various applications, including coatings, adhesives, and nanotechnology .

Comparison with Similar Compounds

Uniqueness: Fmoc-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of bioconjugation applications, offering enhanced stability and reduced steric hindrance compared to shorter or longer polyethylene glycol derivatives .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG5-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG5-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG5-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG5-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG5-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.